molecular formula C8H6Br2Cl2N2 B3247491 3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide CAS No. 1820686-45-0

3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B3247491
CAS No.: 1820686-45-0
M. Wt: 360.86 g/mol
InChI Key: NSIQCJVZSYLPNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide involves several steps One common method includes the reaction of 2-aminopyridine with a brominating agent to introduce the bromine atom at the 3-position of the pyridine ringThe final step involves the formation of the hydrobromide salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. Similar compounds include:

These compounds share similar core structures but differ in their substitution patterns, which can lead to different chemical and biological properties.

Properties

IUPAC Name

3-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2N2.BrH/c9-7-6(8(10)11)12-5-3-1-2-4-13(5)7;/h1-4,8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIQCJVZSYLPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820686-45-0
Record name Imidazo[1,2-a]pyridine, 3-bromo-2-(dichloromethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820686-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide
Reactant of Route 2
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide
Reactant of Route 3
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3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide
Reactant of Route 4
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3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide
Reactant of Route 5
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide

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